N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
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Overview
Description
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural features and potential applications. This compound is characterized by the presence of thiazole, sulfamoyl, phenyl, triazino, and indole moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid to afford 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides . Further treatment with silver nitrate in ethanol-DMF (2:1) yields the corresponding silver salts, while reaction with sodium methoxide in methanol-DMF (1:1) produces sodium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thiazole and indole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial or anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: These compounds share the thiazole and sulfonamide groups and exhibit similar antibacterial activity.
Benzothiazole derivatives: These compounds have structural similarities and are known for their biological activities.
Uniqueness
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE is unique due to its combination of thiazole, sulfamoyl, phenyl, triazino, and indole moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H15N7O3S3 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H15N7O3S3/c28-16(11-32-20-24-18-17(25-26-20)14-3-1-2-4-15(14)23-18)22-12-5-7-13(8-6-12)33(29,30)27-19-21-9-10-31-19/h1-10H,11H2,(H,21,27)(H,22,28)(H,23,24,26) |
InChI Key |
FFITYZMMPUNGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origin of Product |
United States |
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